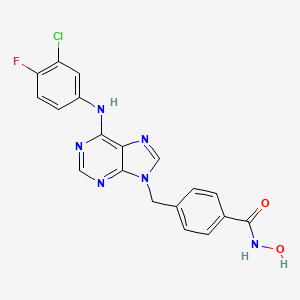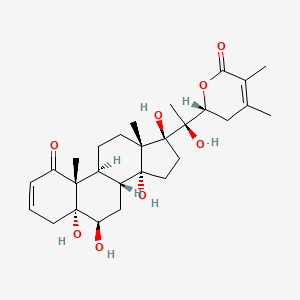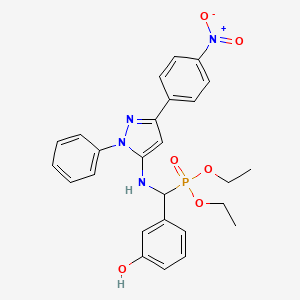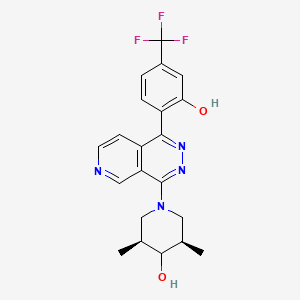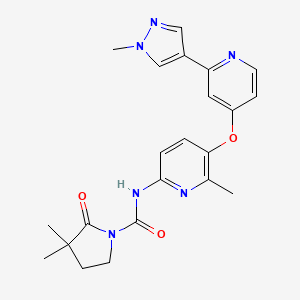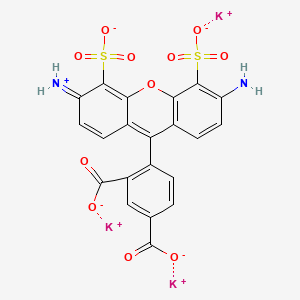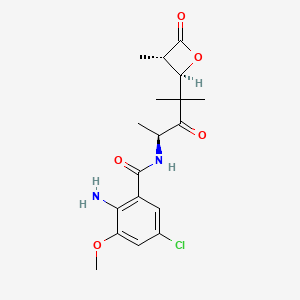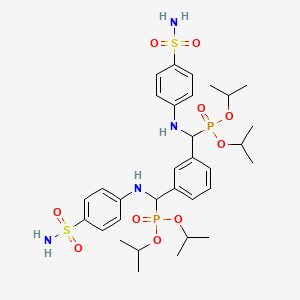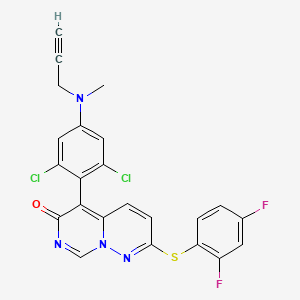![molecular formula C25H20N6O8Re-4 B12375279 fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
fac-[Re(CO)3(L3)(H2O)][NO3]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fac-[Re(CO)3(L3)(H2O)][NO3] typically involves the reaction of rhenium tricarbonyl precursors with appropriate ligands under controlled conditions. One common method includes the use of rhenium pentacarbonyl chloride as a starting material, which reacts with the ligand L3 and water to form the desired complex . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods
While specific industrial production methods for fac-[Re(CO)3(L3)(H2O)][NO3] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
fac-[Re(CO)3(L3)(H2O)][NO3] undergoes various chemical reactions, including:
Substitution Reactions: The water molecule in the complex can be replaced by other ligands, leading to the formation of new coordination compounds.
Oxidation and Reduction Reactions: The rhenium center can participate in redox reactions, altering its oxidation state and potentially leading to different coordination environments.
Common Reagents and Conditions
Common reagents used in reactions with fac-[Re(CO)3(L3)(H2O)][NO3] include other ligands (e.g., phosphines, amines) for substitution reactions and oxidizing or reducing agents for redox reactions . These reactions are typically carried out in organic solvents under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new rhenium complexes with different ligands, while redox reactions can produce rhenium complexes with altered oxidation states .
Wissenschaftliche Forschungsanwendungen
fac-[Re(CO)3(L3)(H2O)][NO3] has several scientific research applications, including:
Wirkmechanismus
The mechanism by which fac-[Re(CO)3(L3)(H2O)][NO3] exerts its effects involves its accumulation in mitochondria, where it disrupts ATP production . This disruption leads to mitochondrial dysfunction and the induction of paraptosis, a form of programmed cell death characterized by extensive cytoplasmic vacuolization . Unlike apoptosis, paraptosis does not involve caspase activation or DNA fragmentation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- fac-[Re(CO)3(L1)(H2O)][NO3]
- fac-[Re(CO)3(L2)(H2O)][NO3]
- fac-[Re(CO)3(L4)(H2O)][NO3]
Uniqueness
fac-[Re(CO)3(L3)(H2O)][NO3] is unique due to its specific ligand L3, which imparts distinct chemical and biological properties . Compared to similar compounds, it has shown higher cytotoxicity against prostate cancer cells and a more pronounced ability to induce paraptosis .
Eigenschaften
Molekularformel |
C25H20N6O8Re-4 |
|---|---|
Molekulargewicht |
718.7 g/mol |
IUPAC-Name |
methanone;2-(5-methoxy-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline;rhenium;nitrate;hydrate |
InChI |
InChI=1S/C22H15N5O.3CHO.NO3.H2O.Re/c1-28-12-6-7-17-15(10-12)16(11-25-17)22-26-20-13-4-2-8-23-18(13)19-14(21(20)27-22)5-3-9-24-19;3*1-2;2-1(3)4;;/h2-11,25H,1H3,(H,26,27);3*1H;;1H2;/q;4*-1;; |
InChI-Schlüssel |
RFWDJJPGJKZHPV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6.[CH-]=O.[CH-]=O.[CH-]=O.[N+](=O)([O-])[O-].O.[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


